molecular formula C20H22O4 B14076496 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS No. 76487-58-6

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Cat. No.: B14076496
CAS No.: 76487-58-6
M. Wt: 326.4 g/mol
InChI Key: JTAYHXCZBPSPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C23H26O6 It is a derivative of benzoic acid and is characterized by the presence of a methoxyphenyl group and a hexenyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate typically involves the esterification of 4-methoxyphenol with 4-hydroxybenzoic acid, followed by the reaction with hex-5-en-1-ol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hexenyl ether linkage may also play a role in modulating the compound’s bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is unique due to its specific structural features, such as the hexenyl ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in material science and pharmaceuticals .

Properties

CAS No.

76487-58-6

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

(4-methoxyphenyl) 4-hex-5-enoxybenzoate

InChI

InChI=1S/C20H22O4/c1-3-4-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(22-2)12-14-19/h3,7-14H,1,4-6,15H2,2H3

InChI Key

JTAYHXCZBPSPCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.